molecular formula C17H24N2O B4900977 1-[6-(2,5-Dimethylphenoxy)hexyl]imidazole

1-[6-(2,5-Dimethylphenoxy)hexyl]imidazole

Cat. No.: B4900977
M. Wt: 272.4 g/mol
InChI Key: BEEBWADEFJRQPX-UHFFFAOYSA-N
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Description

1-[6-(2,5-Dimethylphenoxy)hexyl]imidazole is a synthetic organic compound belonging to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. This particular compound features a phenoxy group substituted with two methyl groups at the 2 and 5 positions, linked to a hexyl chain, which is further connected to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2,5-Dimethylphenoxy)hexyl]imidazole typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,5-dimethylphenol, is reacted with an appropriate alkyl halide (such as 1-bromohexane) in the presence of a base (e.g., potassium carbonate) to form 6-(2,5-dimethylphenoxy)hexane.

    Imidazole Ring Formation: The phenoxy intermediate is then reacted with imidazole under suitable conditions, often involving a catalyst such as copper(I) iodide and a ligand like N,N’-dimethylethylenediamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2,5-Dimethylphenoxy)hexyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by alkyl or acyl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and imidazole moieties

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Alkylated or acylated imidazole derivatives

Scientific Research Applications

1-[6-(2,5-Dimethylphenoxy)hexyl]imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the imidazole ring’s known biological activity.

    Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[6-(2,5-Dimethylphenoxy)hexyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the phenoxy group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(2,4-Dimethylphenoxy)hexyl]imidazole: Similar structure but with a different substitution pattern on the phenoxy group.

    1-[6-(2-Chloro-4-methylphenoxy)hexyl]imidazole: Contains a chlorine atom instead of a methyl group, which can alter its chemical and biological properties.

Uniqueness

1-[6-(2,5-Dimethylphenoxy)hexyl]imidazole is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interaction with biological targets. The presence of two methyl groups at the 2 and 5 positions can enhance its hydrophobicity and potentially improve its binding affinity to certain proteins.

Properties

IUPAC Name

1-[6-(2,5-dimethylphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-15-7-8-16(2)17(13-15)20-12-6-4-3-5-10-19-11-9-18-14-19/h7-9,11,13-14H,3-6,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEBWADEFJRQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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